molecular formula C19H14N4OS2 B11026534 1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone

1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone

Cat. No.: B11026534
M. Wt: 378.5 g/mol
InChI Key: BXXLNACLADGRAD-UHFFFAOYSA-N
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Description

The compound 1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone is a heterocyclic hybrid molecule featuring a 2-methylindole scaffold linked via a thioether bridge to a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole system.

Properties

Molecular Formula

C19H14N4OS2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

InChI

InChI=1S/C19H14N4OS2/c1-11-17(12-6-2-3-7-13(12)20-11)15(24)10-25-18-21-22-19-23(18)14-8-4-5-9-16(14)26-19/h2-9,20H,10H2,1H3

InChI Key

BXXLNACLADGRAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

Biological Activity

The compound 1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone is a novel hybrid molecule that combines the structural features of indole, triazole, and benzothiazole. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

This indicates the presence of key functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring the [1,2,4]triazolo[3,4-b]benzothiazole scaffold. For instance, a study showed that derivatives of this scaffold exhibited significant antibacterial activity against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated low Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like cephalothin and chloramphenicol, indicating their efficacy against resistant strains .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Bacterial Strain
2c0.5K. pneumoniae
8a0.8MRSA
9d0.6E. coli

Anticancer Activity

The triazolo-benzothiazole derivatives have also been explored for their anticancer properties. Compounds from this class have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms in cancer cells. The inhibition of these enzymes leads to increased sensitivity of cancer cells to chemotherapeutic agents .

Case Study: PARP Inhibition

In a detailed study, specific derivatives were identified as potent inhibitors of PARP enzymes with IC50 values in the nanomolar range. For example:

  • OUL243 exhibited an IC50 of 7.8 nM against PARP10.
  • OUL232 showed selectivity towards PARP14 with similar potency.

These findings suggest that modifications at the C-3 position of the triazole ring can significantly enhance selectivity and potency .

The biological activity of This compound is likely attributed to:

  • Inhibition of Enzymatic Activity : Compounds interacting with enzyme active sites disrupt normal cellular functions.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Safety Profile

Preliminary cytotoxicity studies indicate that several derivatives maintain a favorable safety profile with minimal toxicity towards mammalian cells. This is crucial for developing therapeutic agents with reduced side effects .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole and triazole structures exhibit significant anticancer activity . These compounds induce apoptosis in various cancer cell lines through multiple pathways. For instance, studies have shown that derivatives similar to this compound can effectively inhibit cancer cell proliferation and trigger cell death mechanisms .

Antimicrobial Effects

The compound also demonstrates antimicrobial properties . It has been tested against a range of bacterial strains, showing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These compounds have been shown to inhibit monoamine oxidase enzymes, which are involved in the degradation of neurotransmitters. This inhibition could potentially lead to improved cognitive function and mood stabilization in patients with neurodegenerative disorders .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at low concentrations .
  • Antimicrobial Evaluation : Another investigation tested the antimicrobial efficacy against clinical isolates of bacteria. The results showed that certain derivatives exhibited lower MIC values compared to standard antibiotics .
  • Neuroprotective Research : In vitro assays demonstrated that compounds with similar structures could inhibit monoamine oxidase B activity effectively, suggesting potential for treating depression associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Biological Activity (If Reported) Reference ID
1-(2-Methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone (Target) Indole + Triazolobenzothiazole 2-Methylindole, thioether bridge Likely via condensation/acetylation Not explicitly reported (inferred from analogs)
1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone Triazolobenzothiazole + Dimethoxyphenyl 3,4-Dimethoxyphenyl Nucleophilic substitution of benzothiazole Unknown
1-(2-(6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-1H-indol-1-yl)ethan-1-one Indole + Triazolothiadiazole 6-Methylthiadiazole, acetylated indole Acetylation and thiadiazole ring closure Anticancer screening (preliminary)
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethylpyrrole) Pyrrole + Benzothiazolo-triazole 4-Methoxyphenyl, 2,5-dimethylpyrrole Multi-step condensation Predicted vasodilatory activity (via SAR)
(3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)-indol-2-one Indol-2-one + Thiazolo-triazole 4-Methylphenyl, oxo-group Cyclization of hydrazine-carbothioamide Antimicrobial activity (inferred)

Key Comparison Points

Core Heterocyclic Systems: The target compound’s triazolobenzothiazole core (fused triazole and benzothiazole) distinguishes it from analogs with triazolothiadiazole (e.g., ) or thiazolo-triazole (e.g., ).

Substituent Effects :

  • The 2-methylindole group in the target compound may increase lipophilicity and membrane permeability compared to dimethoxyphenyl () or pyrrole derivatives (). Methyl groups on heterocycles often enhance metabolic stability .
  • Thioether bridges (common in all analogs) provide conformational flexibility and sulfur-mediated hydrogen bonding, critical for interactions with cysteine-rich targets like kinases .

Synthetic Pathways: The target compound’s synthesis likely parallels ’s protocol, where 4-amino-triazole-thione intermediates react with acetylated indoles under anhydrous conditions. By contrast, uses Mitsunobu reactions for ether linkages, which are less relevant here .

Biological Activity Trends :

  • Triazolothiadiazoles () show antimicrobial and anticancer activity , while benzothiazolo-triazoles () are predicted to exhibit vasodilation due to electron-withdrawing substituents. The target compound’s indole-thioether linkage may synergize with these activities, though experimental validation is needed .

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